molecular formula C7H7FN2O2 B3030884 3-Fluoro-2-methyl-4-nitroaniline CAS No. 1000342-98-2

3-Fluoro-2-methyl-4-nitroaniline

Cat. No. B3030884
CAS RN: 1000342-98-2
M. Wt: 170.14 g/mol
InChI Key: NFWVJCKMVIGVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 3-Fluoro-4-nitrophenol, involves a multi-step process starting from m-fluoroaniline. This process includes diazotization, hydrolysis, nitration, and separation of isomers . Although the exact synthesis of 3-Fluoro-2-methyl-4-nitroaniline is not described, similar synthetic strategies could potentially be applied, with modifications to introduce the methyl group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of fluoro-nitroaniline derivatives can be inferred from NMR parameters reported for compounds such as 2-Fluoro-3-nitroaniline . These parameters provide valuable information about the electronic environment of the atoms within the molecule, which is influenced by the presence of electron-withdrawing nitro groups and electron-donating methyl groups.

Chemical Reactions Analysis

The chemical reactions of fluoro-nitroaniline compounds involve various pathways. For instance, the photosubstitution of 2-fluoro-4-nitroanisole with n-hexylamine suggests the presence of different triplet excited states that can lead to substitution reactions . Similarly, 3-Fluoro-2-methyl-4-nitroaniline may undergo nucleophilic substitution reactions under certain conditions, although the presence of the methyl group could influence the reaction pathway.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-2-methyl-4-nitroaniline can be partially deduced from related compounds. For example, the synthesis of 3-Fluoro-4-nitrophenol yields a compound with high purity, suggesting that similar purification techniques could be effective for 3-Fluoro-2-methyl-4-nitroaniline . The solvatochromic properties of Schiff bases derived from 4-nitroaniline derivatives indicate that the electronic properties of these compounds are sensitive to their environment .

Scientific Research Applications

Dye Intermediate and Possible Pharmaceutical Applications

  • 4-Fluoro-3-nitroaniline, a compound closely related to 3-Fluoro-2-methyl-4-nitroaniline, has been recognized for its significance in the U.S. as a novel dye intermediate. Its potential applications in pharmaceuticals and insecticides are also being explored (Bil, 2007).

Fluorescence Quenching Studies

  • Nitroanilines, including derivatives similar to 3-Fluoro-2-methyl-4-nitroaniline, have been studied for their ability to quench the fluorescence of pyrene and 1-methylpyrene. These studies are crucial in understanding the physical and chemical properties of these compounds (Agudelo‐Morales et al., 2012).

Synthesis and Characterization

  • The synthesis of compounds like 2-Fluoro-3-nitroaniline and its derivatives have been reported, providing insights into the chemical properties and potential applications of these compounds in various fields (Hudlický & Bell, 1974).

Complex Formation with Metals

  • Studies have explored the formation of complexes involving copper(II), nickel(II), and cobalt(II) with compounds like 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline. These studies contribute to our understanding of the coordination chemistry of these compounds (Devoto et al., 1982).

Application in Fluorescence Sensors

  • The development of a molecularly imprinted fluorescent sensor for 4-nitroaniline (similar to 3-Fluoro-2-methyl-4-nitroaniline) demonstrates the potential application of these compounds in the detection of specific substances in water, indicating their usefulness in environmental monitoring and safety (Xie et al., 2020).

Interaction with Proteins and Toxicological Implications

  • Research has been conducted on the interaction of nitroaniline isomers with bovine serum albumin, providing insights into the biological interactions and potential toxicological implications of these compounds (Xiang et al., 2007).

Safety and Hazards

3-Fluoro-2-methyl-4-nitroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation . It is classified as Acute Tox. 4 for oral, dermal, and inhalation toxicity .

properties

IUPAC Name

3-fluoro-2-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWVJCKMVIGVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646644
Record name 3-Fluoro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methyl-4-nitroaniline

CAS RN

1000342-98-2
Record name 3-Fluoro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-methyl-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-methyl-4-nitroaniline
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-methyl-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-methyl-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-methyl-4-nitroaniline
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-methyl-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.